molecular formula C12H12ClN3S B2942213 5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 305337-31-9

5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2942213
CAS RN: 305337-31-9
M. Wt: 265.76
InChI Key: ZISYSPXIXWDRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, also known as CCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been studied extensively for their corrosion inhibition properties. For example, studies have demonstrated that triazole compounds are effective in protecting mild steel from corrosion in acidic media. These compounds achieve high inhibition efficiencies by adsorbing onto the metal surface, forming a protective barrier that reduces corrosion rates. The efficiency of these inhibitors can reach up to 99% in certain acidic solutions, indicating their potential for industrial applications to protect metals from acid-induced corrosion (Lagrenée et al., 2002); (Bentiss et al., 2007).

Antimicrobial Activities

Several triazole derivatives have shown significant antimicrobial properties against a variety of bacterial and fungal strains. The ability of these compounds to inhibit microbial growth makes them valuable in the development of new antimicrobial agents. Some derivatives have exhibited promising results in inhibiting the growth of multi-drug-resistant strains, suggesting their potential in addressing the challenge of antibiotic resistance (Purohit et al., 2011); (Plech et al., 2011).

Synthesis and Biological Activity

Research into triazole derivatives also includes the synthesis of novel compounds with potential biological activities. These studies not only aim at understanding the chemical properties and reactivities of these compounds but also at exploring their applications in medicinal chemistry. For instance, compounds derived from triazole have been investigated for their lipase and α-glucosidase inhibition activities, which are important targets in the treatment of conditions such as obesity and diabetes (Bekircan et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6H,1,7H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISYSPXIXWDRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.